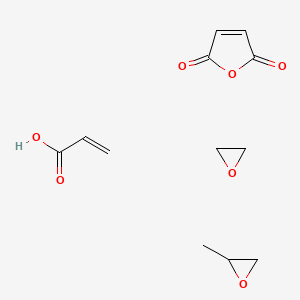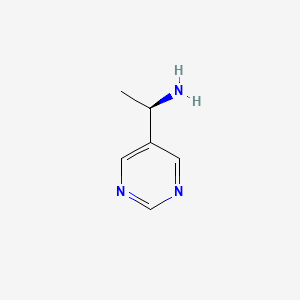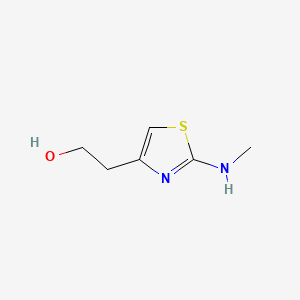
Fmoc-Gln(Xan)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gln(Xan)-OH, also known as 9-fluorenylmethyloxycarbonyl-glutamine-xanthyl ester, is a derivative of glutamine used in solid-phase peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl group, which is commonly used to protect the amino group during peptide synthesis. The xanthyl ester serves as a protecting group for the side chain of glutamine, preventing unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Xan)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting glutamine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain of glutamine is protected using the xanthyl ester. This involves reacting the Fmoc-protected glutamine with xanthyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using piperidine in dimethylformamide. The xanthyl ester can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group; trifluoroacetic acid for the removal of the xanthyl ester.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide and coupling reagents like hydroxybenzotriazole are commonly used.
Major Products Formed
Deprotection: Free glutamine with unprotected amino and side chain groups.
Coupling: Peptides with glutamine residues incorporated into the sequence.
科学的研究の応用
Fmoc-Gln(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, allowing for the incorporation of glutamine residues in a controlled manner.
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
作用機序
The mechanism of action of Fmoc-Gln(Xan)-OH involves its role as a protected amino acid derivative in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis process. The xanthyl ester protects the side chain of glutamine, ensuring that it remains unreactive until the desired point in the synthesis. The compound is incorporated into peptides through coupling reactions, where the protecting groups are removed to allow for the formation of peptide bonds.
類似化合物との比較
Similar Compounds
Fmoc-Gln(Trt)-OH: Another protected glutamine derivative, where the side chain is protected by the trityl group.
Fmoc-Gln(OtBu)-OH: A derivative with the side chain protected by the tert-butyl group.
Uniqueness
Fmoc-Gln(Xan)-OH is unique due to the use of the xanthyl ester as the protecting group for the side chain. This provides different reactivity and stability compared to other protecting groups such as trityl and tert-butyl. The choice of protecting group can influence the overall efficiency and outcome of the peptide synthesis process.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRFJKGDGJKFV-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
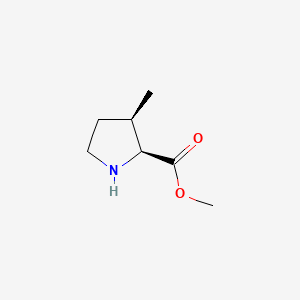
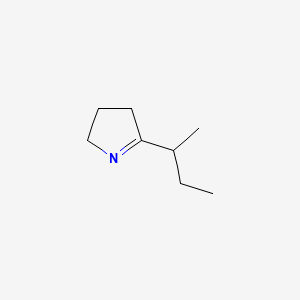

![L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI)](/img/structure/B574614.png)

![1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B574617.png)
![1H-Cyclopropa[h]quinoline(9CI)](/img/new.no-structure.jpg)
